3-Nitrobenzaldoxime
Overview
Description
3-Nitrobenzaldoxime: is an organic compound with the molecular formula C7H6N2O3 . It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and a nitro group is attached to the meta position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of m-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in methanol at room temperature, yielding the oxime in good yields .
Industrial Production Methods: Industrial production of m-nitrobenzaldoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient mixing and temperature control systems is essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-Nitrobenzaldoxime can undergo catalytic reduction to form aminobenzylamines.
Substitution: The nitro group in m-nitrobenzaldoxime can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalysts like boric acid, phosphoric acid, and organic solvents such as alcohols and glycols.
Substitution: Alkyl halides, inorganic cyanides, and other nucleophiles.
Major Products:
Reduction: Aminobenzylamines.
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Scientific Research Applications
3-Nitrobenzaldoxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of m-nitrobenzaldoxime involves its interaction with specific molecular targets. In biological systems, it can act as a fluorescent dye by binding to cellular components and emitting fluorescence upon excitation . In medicinal applications, its derivatives may exert anticancer effects by interfering with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
p-Nitrobenzaldoxime: Similar structure but with the nitro group in the para position.
o-Nitrobenzaldoxime: Similar structure but with the nitro group in the ortho position.
Benzaldoxime: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Nitrobenzaldoxime is unique due to the presence of the nitro group in the meta position, which influences its chemical reactivity and biological properties.
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |
InChI Key |
GQMMRLBWXCGBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
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